molecular formula C15H24N4O4 B12495019 Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate

Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate

Katalognummer: B12495019
Molekulargewicht: 324.38 g/mol
InChI-Schlüssel: MZQUFYBDSSTPCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a pyrimidinyl group and a tert-butyl ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Substitution with Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives.

    Introduction of the Tert-Butyl Ester: The tert-butyl ester is incorporated through esterification reactions, typically using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The piperazine ring can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and oncological conditions.

    Biological Studies: The compound is used in studies investigating the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is employed in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the methoxymethyl group and the pyrimidinyl substitution, which confer specific chemical properties and biological activities. These structural features distinguish it from other piperazine derivatives and contribute to its potential as a versatile intermediate in drug synthesis.

Eigenschaften

Molekularformel

C15H24N4O4

Molekulargewicht

324.38 g/mol

IUPAC-Name

tert-butyl 4-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C15H24N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)13-16-11(10-22-4)9-12(20)17-13/h9H,5-8,10H2,1-4H3,(H,16,17,20)

InChI-Schlüssel

MZQUFYBDSSTPCW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=O)N2)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.